molecular formula C5H5NO4 B2870400 Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione CAS No. 2225141-92-2

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione

Cat. No.: B2870400
CAS No.: 2225141-92-2
M. Wt: 143.098
InChI Key: IYWNBOHWXSVOCE-UHFFFAOYSA-N
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Description

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione is a specialized bicyclic compound that incorporates a fused dioxolane and pyrrolidine-dione ring system. This structure combines the features of a saturated heterocycle with a cyclic imide, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The dioxolane ring can act as a protected aldehyde or diol equivalent, while the pyrrole-2,4-dione moiety (a maleimide derivative) is a key pharmacophore known for its electrophilic properties and ability to form covalent bonds with thiols. Potential Research Applications & Value: The core structure suggests significant potential in pharmaceutical development. Compounds featuring the pyrrole-2,5-dione (maleimide) core are extensively studied for their anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α . Furthermore, this heterocyclic system is a recognized scaffold in the design of enzyme inhibitors and has shown relevance in the development of antiviral and antibacterial agents . Researchers can utilize this building block to develop novel bioactive molecules or as a key intermediate in the synthesis of more complex chemical entities. Handling & Notice: The specific safety and hazard information for this compound have not been fully characterized. Researchers should handle all chemicals using appropriate personal protective equipment and standard safety protocols in a well-ventilated laboratory setting. This product is offered exclusively for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-4-3-2(1-6-4)9-5(8)10-3/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWNBOHWXSVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)N1)OC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diacid or its derivative, followed by cyclization to form the desired dioxolo ring structure . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, leading to enhanced cognitive function. The compound may also exert its effects by protecting neurons from oxidative stress and inflammation.

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations
  • Hexahydro-[1,3]dioxolo[4,5-c]pyran Derivatives (e.g., P2, P3, P4 from ):
    These compounds replace the pyrrole ring with a pyran (oxygen-containing) core. For example, P2 ((3aR,4R,7aR)-4-(azidomethyl)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran) retains the [1,3]dioxolane moiety but lacks the dione functionality. The absence of ketones reduces electrophilicity, making these derivatives more stable but less reactive in nucleophilic additions .

  • Uniflorine (): A hexahydro-[1,3]dioxolo[4,5-c]pyran-2-one derivative with a hydroxymethyl group and a glycosylamino substituent. Unlike the dione, its single ketone at position 2 and polar substituents enhance water solubility, which is critical for its antimalarial activity .
Functional Group Modifications
  • tert-Butyl-Protected Derivatives (e.g., 25f, 28f from ):
    These compounds, such as 28f , feature a tert-butoxycarbonyl (Boc) group on the pyrrole nitrogen. The Boc group increases steric bulk and stabilizes the compound against hydrolysis, contrasting with the dione’s electrophilic ketones, which are prone to nucleophilic attack .

  • Silyl Ether Derivatives ():
    The compound (3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole incorporates a silyl-protected hydroxyl group. This modification enhances lipophilicity, improving membrane permeability in drug delivery applications, unlike the dione’s polar ketones .

Physicochemical Properties

Compound Core Structure Functional Groups Solubility Reactivity Application
Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione Pyrrole + dioxolane Two ketones (dione) Moderate in DMSO High (electrophilic) Synthesis intermediate
P2 () Pyran + dioxolane Azidomethyl, dimethyl Low in water Moderate Glycosylation precursor
Uniflorine () Pyran + dioxolane Hydroxymethyl, glycosylamino High in water Low Antimalarial lead
28f () Pyrrole + dioxolane Boc, isoxazole, fluorophenyl Chloroform Low Kinase inhibitor candidate
Silyl ether () Pyrrole + dioxolane Silyl-protected hydroxyl Chloroform Stable Drug delivery intermediate

Biological Activity

Hexahydro-[1,3]dioxolo[4,5-c]pyrrole-2,4-dione is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, structural characteristics, and pharmacological properties based on recent studies.

1. Chemical Structure and Synthesis

This compound belongs to the pyrrole family and features a unique fused dioxole structure. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The compound can be synthesized through various methods, including cyclization reactions involving maleic anhydride derivatives and amidrazones .

2.1 Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial properties. For instance, studies have shown that hexahydro derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is often assessed using broth microdilution methods to determine minimum inhibitory concentrations (MICs) .

2.2 Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). These findings suggest potential applications in treating inflammatory diseases .

2.3 Antioxidant Activity

The compound also exhibits antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . This activity is crucial for developing therapeutic agents aimed at preventing cellular damage caused by reactive oxygen species.

3. Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. In vitro assays indicate that at lower concentrations (10 µg/mL), the compound does not induce cytotoxicity in PBMCs. However, higher concentrations (100 µg/mL) may lead to reduced cell viability . Continuous monitoring of its toxic effects is necessary for safe therapeutic applications.

4. Case Studies and Research Findings

Several studies highlight the biological relevance of this compound:

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli with MIC values indicating strong antibacterial potential.
Anti-inflammatory EffectsInhibition of IL-6 and TNF-α production in PBMCs suggesting potential for treating inflammatory conditions.
Antioxidant PropertiesEffective free radical scavenging ability indicating protective effects against oxidative stress.

5.

This compound exhibits a wide range of biological activities including antimicrobial, anti-inflammatory, and antioxidant effects. Its promising pharmacological profile warrants further investigation into its mechanisms of action and potential therapeutic applications. Future research should focus on optimizing its synthesis for enhanced efficacy and safety in clinical settings.

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